

Kinome-wide screening to confirm PFK15 selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Protein kinase inhibitor 15

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PFK15 Kinase Selectivity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor PFK15, focusing on its selectivity profile as determined by kinome-wide screening. PFK15 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme in the regulation of glycolysis.[1] Understanding the selectivity of PFK15 is crucial for its development as a therapeutic agent, as off-target effects can lead to unforeseen toxicities and reduced efficacy.

PFK15 Selectivity Profile

PFK15 has been reported to be a highly selective inhibitor of PFKFB3.[2] While specific quantitative data from a comprehensive kinome-wide screen against a large panel of kinases is not publicly available in detail, studies have indicated its selectivity over numerous other kinases. One report states that PFK15 is selective for PFKFB3 over a panel of 96 kinases, though the specific inhibition values for each kinase are not provided.

Comparison with Other Glycolytic Inhibitors

PFK15 is considered a more potent and selective inhibitor of PFKFB3 compared to the first-generation inhibitor 3PO.[3] This enhanced selectivity is a key advantage in minimizing off-target effects.



Table 1: Kinome-wide Selectivity Data for PFK15

Kinase Target	Family	% Inhibition at 1 μΜ PFK15	IC50 (nM)	Data Source
PFKFB3	PFKFB	-	207	[1]
Various (96 kinases)	Multiple	Data not publicly available	Data not publicly available	

Note: The comprehensive quantitative data from the kinome-wide screening of PFK15 against a 96-kinase panel is not detailed in publicly accessible literature. The table above reflects the currently available information.

Experimental Protocols

To assess the selectivity of a kinase inhibitor like PFK15, a kinome-wide screening is typically performed using biochemical assays. Below are detailed methodologies for common assays used in such screenings.

Radiometric Kinase Assay

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Protocol:

- Reaction Setup:
 - Prepare a reaction mixture containing the kinase of interest, a specific substrate peptide or protein, and the inhibitor (PFK15) at various concentrations in a suitable kinase buffer.
 - Include appropriate controls: a positive control (no inhibitor) and a negative control (no kinase).
- Initiation:



• Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and radiolabeled [y-33P]ATP.

Incubation:

 Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

Termination and Detection:

- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot the reaction mixture onto a phosphocellulose filter membrane.
- Wash the membrane to remove unincorporated [y-33P]ATP.
- Quantify the incorporated radioactivity on the filter using a scintillation counter or a phosphorimager.

Data Analysis:

- Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the positive control.
- Determine the IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, by fitting the data to a dose-response curve.

Adapta™ Universal Kinase Assay (Fluorescence-Based)

This is a high-throughput, non-radiometric assay that measures ADP formation, which is directly proportional to kinase activity.

Protocol:

- Reaction Setup:
 - In a microplate, add the kinase, substrate, ATP, and varying concentrations of the inhibitor (PFK15).



Kinase Reaction:

 Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

Detection:

 Add a detection solution containing EDTA (to stop the kinase reaction), a Europiumlabeled anti-ADP antibody, and an Alexa Fluor® 647-labeled ADP tracer.

· Equilibration:

Incubate the plate for a further 30 minutes to allow the detection reagents to equilibrate.

Measurement:

Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET)
compatible plate reader. In the absence of kinase activity (or in the presence of a potent
inhibitor), the tracer binds to the antibody, resulting in a high TR-FRET signal. As the
kinase produces ADP, it displaces the tracer, leading to a decrease in the TR-FRET signal.

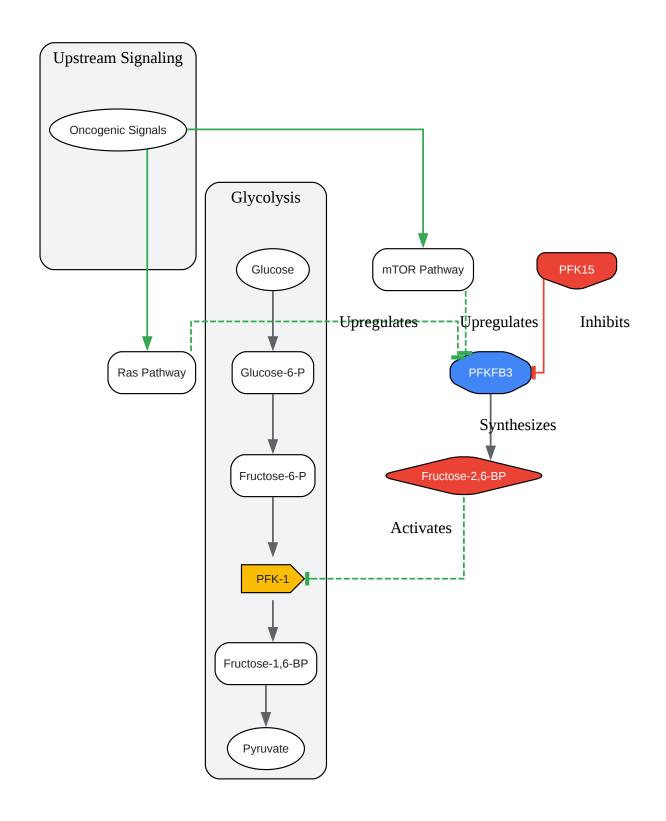
• Data Analysis:

 Calculate the percentage of inhibition based on the TR-FRET signal and determine the IC50 value.

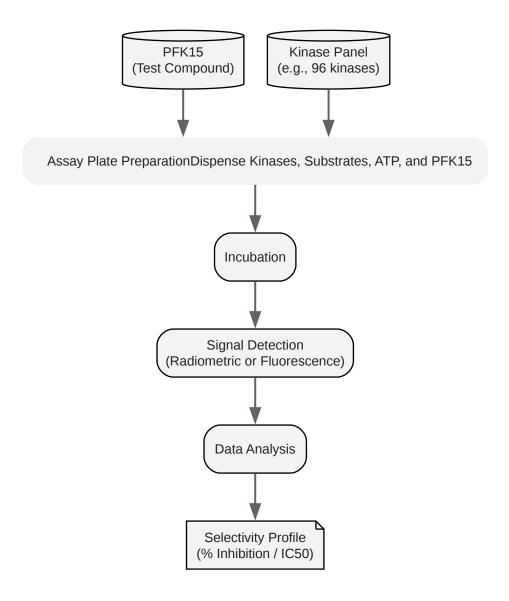
Visualizations PFKFB3 Signaling Pathway in Cancer Glycolysis

The following diagram illustrates the central role of PFKFB3 in promoting glycolysis in cancer cells and the point of intervention for PFK15. PFKFB3 is upregulated by various oncogenic signaling pathways, including Ras and mTOR.[4] It catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[5] By inhibiting PFKFB3, PFK15 reduces F2,6BP levels, thereby suppressing the high glycolytic rate characteristic of many cancers.[6]









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- To cite this document: BenchChem. [Kinome-wide screening to confirm PFK15 selectivity].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587760#kinome-wide-screening-to-confirm-pfk15-selectivity]

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